![molecular formula C6H14O3 B14703858 [(2-Methylbutan-2-yl)peroxy]methanol CAS No. 17742-79-9](/img/structure/B14703858.png)
[(2-Methylbutan-2-yl)peroxy]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methylbutan-2-yl)peroxy]methanol is an organic compound characterized by the presence of a peroxy group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylbutan-2-yl)peroxy]methanol typically involves the reaction of 2-methyl-2-butanol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is subsequently converted to the desired peroxy compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using hydrogen peroxide and suitable catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-Methylbutan-2-yl)peroxy]methanol undergoes various chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced to form 2-methyl-2-butanol and methanol.
Substitution: The peroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized organic compounds.
Reduction: 2-Methyl-2-butanol and methanol.
Substitution: Substituted organic compounds with different functional groups.
Scientific Research Applications
[(2-Methylbutan-2-yl)peroxy]methanol has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential therapeutic applications due to its oxidative properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2-Methylbutan-2-yl)peroxy]methanol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl hydroperoxide
- Cumene hydroperoxide
- Methyl ethyl ketone peroxide
Comparison
[(2-Methylbutan-2-yl)peroxy]methanol is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxy compounds. Its branched alkyl group provides steric hindrance, influencing its reactivity and making it suitable for specific applications where other peroxy compounds may not be as effective.
Properties
CAS No. |
17742-79-9 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2-methylbutan-2-ylperoxymethanol |
InChI |
InChI=1S/C6H14O3/c1-4-6(2,3)9-8-5-7/h7H,4-5H2,1-3H3 |
InChI Key |
ATZOJTMZIMSDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


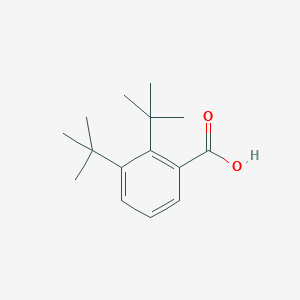
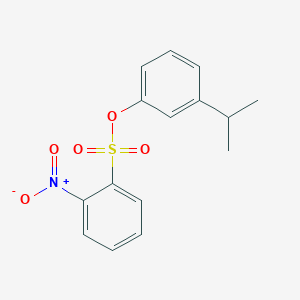
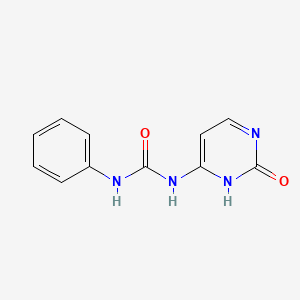
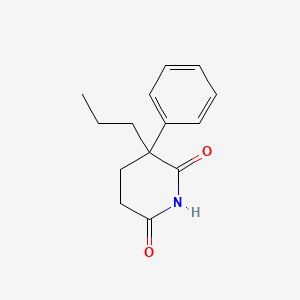


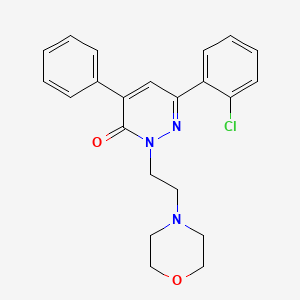

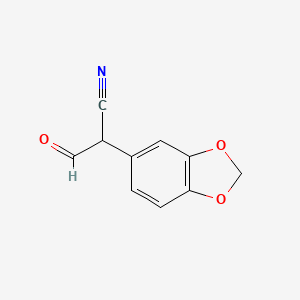
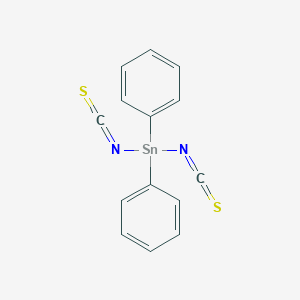
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

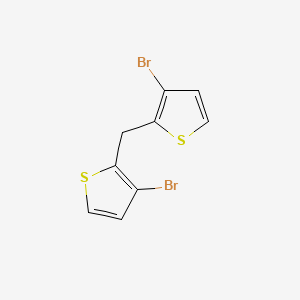
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
